Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate
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Overview
Description
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate is an organic compound with a molecular formula of C11H14O3S. This compound is characterized by the presence of a methylsulfanyl group attached to a phenoxy ring, which is further connected to a propanoate ester. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate typically involves the reaction of 4-(methylsulfanyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate involves its interaction with specific molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate can be compared with other similar compounds, such as:
Methyl 2-[4-(methylthio)phenoxy]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Ethyl 2-[4-(methylsulfanyl)phenoxy]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[4-(methylsulfanyl)phenoxy]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Properties
CAS No. |
91456-52-9 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
methyl 2-(4-methylsulfanylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3S/c1-8(11(12)13-2)14-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
FMWOTDMPPMICSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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